![molecular formula C11H9N3O3 B2644694 2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid CAS No. 405278-63-9](/img/structure/B2644694.png)
2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C11H9N3O3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, often involves the reaction of hydrazones with vicinal diols . The synthesis of such compounds has been reported in various studies .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a benzoic acid group via a carbonyl and an amino group . The pyrazole ring is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Applications De Recherche Scientifique
Corrosion Inhibition
2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, derivatives containing pyrazole moieties have shown good inhibition efficiency for mild steel in acidic media. The efficiency of these inhibitors depends on their concentration, and their protective action is attributed to the formation of a protective layer on the steel surface, thereby reducing corrosion. These findings highlight the potential of pyrazole derivatives in protecting metals against corrosion, making them valuable in industrial applications where metal preservation is crucial (El Hajjaji et al., 2018).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds related to this compound have been utilized in the synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This synthesis involves a regiospecific intramolecular ring opening, showcasing the versatility of pyrazole derivatives in constructing complex and functionalized molecular architectures. Such synthetic routes offer pathways to new materials and drugs, highlighting the significance of these derivatives in medicinal chemistry and material science (Quiroga et al., 2007).
Optical and Electronic Properties
Another application of related pyrazole derivatives is in the study of their optical and electronic properties. For instance, thin films prepared from certain pyrazole derivatives have been analyzed for their amorphous nature and optical absorption characteristics. These studies provide insights into the electronic transitions within the molecules, which are crucial for designing optical materials and devices such as sensors and photovoltaic cells. The understanding of these properties can lead to the development of new materials with tailored optical and electronic functions (El-Ghamaz et al., 2017).
Antimicrobial and Biological Activity
Pyrazole derivatives have also been explored for their antimicrobial and biological activities. Research into these compounds has identified potential antitumor, antifungal, and antibacterial properties. By studying the structure-activity relationships, researchers can pinpoint pharmacophore sites that are effective against specific types of cancer cells or microbial strains. This area of study opens up possibilities for developing new therapeutic agents based on pyrazole derivatives, offering a promising avenue for the discovery of novel drugs (Titi et al., 2020).
Orientations Futures
The future directions for research on “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, the antimicrobial properties of pyrazole derivatives make them promising candidates for the development of new antibiotics .
Propriétés
IUPAC Name |
2-(1H-pyrazole-5-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,14)(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFGRIYROGCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)
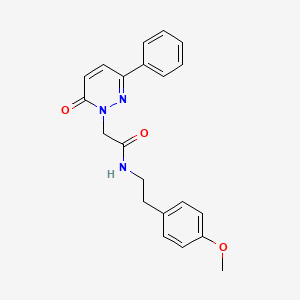
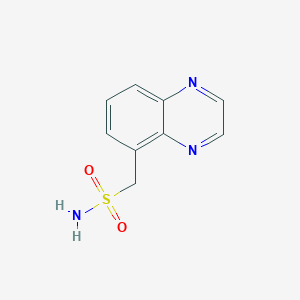
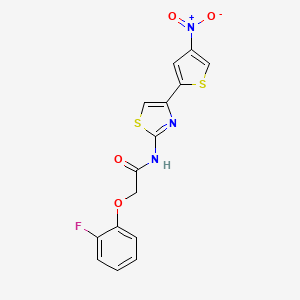
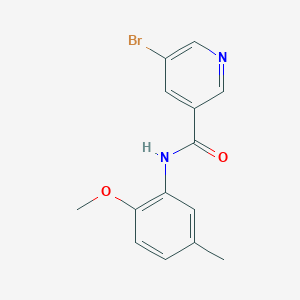
![methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2644618.png)
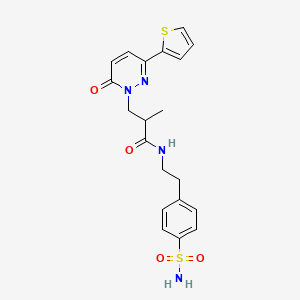


![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)